molecular formula C9H7BrN2O B2537703 5-Bromo-2-methylquinazolin-4-ol CAS No. 1823954-54-6

5-Bromo-2-methylquinazolin-4-ol

Cat. No.: B2537703
CAS No.: 1823954-54-6
M. Wt: 239.072
InChI Key: ILRFUSPBOWEAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylquinazolin-4-ol (CAS: 1823954-54-6) is a quinazoline derivative with the molecular formula C₉H₇BrN₂O and a molar mass of 239.07 g/mol. It features a bromine atom at position 5, a methyl group at position 2, and a hydroxyl group at position 4 of the quinazoline core. This compound is primarily used in pharmaceutical and chemical research, particularly as a building block for synthesizing anticancer agents and other heterocyclic derivatives . It is commercially available with a purity exceeding 98% and is stored at 2–8°C for stability .

Properties

IUPAC Name

5-bromo-2-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFUSPBOWEAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylquinazolin-4-ol typically involves the bromination of 2-methylquinazolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methylquinazolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate cellular pathways by interacting with receptors and altering signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 5-Bromo-2-methylquinazolin-4-ol with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications Similarity Score
This compound (1823954-54-6) C₉H₇BrN₂O Br (C5), -CH₃ (C2), -OH (C4) High solubility due to -OH; anticancer research 0.71
7-Bromoquinazoline-2,4(1H,3H)-dione (16064-14-5) C₈H₅BrN₂O₂ Br (C7), two ketone groups (C2, C4) Lower solubility; used in kinase inhibition studies 0.83
7-Bromo-4-chloro-2-methylquinazoline (114703-12-7) C₉H₆BrClN₂ Br (C7), Cl (C4), -CH₃ (C2) Enhanced electrophilicity for nucleophilic substitutions 0.63
6-Bromo-2-cyclopropylquinazolin-4(3H)-one (CAS not provided) C₁₁H₉BrN₂O Br (C6), cyclopropyl (C2), ketone (C4) Improved metabolic stability in drug design N/A
5-Bromo-3-methylquinazolin-4(3H)-one (CAS not provided) C₉H₇BrN₂O Br (C5), -CH₃ (C3), ketone (C4) Altered steric hindrance for receptor binding N/A

Key Differences and Implications

Substituent Position :

  • Bromine at C5 (target compound) vs. C7 (e.g., 7-Bromoquinazoline-2,4-dione) alters electronic distribution, affecting reactivity in cross-coupling reactions .
  • Hydroxyl (-OH) vs. Chlorine (Cl) : The -OH group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to chloro-substituted analogs like 7-Bromo-4-chloro-2-methylquinazoline .

Functional Groups :

  • Ketone vs. Hydroxyl : Compounds with ketone groups (e.g., 7-Bromoquinazoline-2,4-dione) are more electrophilic, making them suitable for synthesizing Schiff bases, whereas hydroxylated derivatives are preferred in prodrug formulations .

Biological Activity: The cyclopropyl group in 6-Bromo-2-cyclopropylquinazolin-4(3H)-one increases metabolic stability, a critical factor in anticancer drug development .

Synthetic Accessibility :

  • This compound is synthesized via cyclization of 5-bromosalicylaldehyde derivatives, whereas chloro-substituted analogs require harsher conditions (e.g., refluxing with NaOH/HCl) .

Biological Activity

5-Bromo-2-methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C2C(=NC(=O)N1)C=CC=C2Br

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds within the quinazoline class exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of quinazolinones demonstrate effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The introduction of specific substituents in the quinazoline structure can enhance these activities, with halogen groups often increasing antifungal efficacy .

Compound Target Pathogen Activity
This compoundStaphylococcus aureusSignificant inhibition
This compoundCandida albicansSignificant inhibition

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Quinazolines have been identified as potential inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR . The compound's ability to interact with multiple intracellular targets suggests a multifaceted approach to cancer treatment, potentially overcoming drug resistance commonly seen in chemotherapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Compounds derived from this scaffold have shown effectiveness in reducing inflammation in preclinical models, indicating their potential use in treating inflammatory diseases . For example, certain derivatives demonstrated comparable anti-inflammatory activity to ibuprofen in animal models .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. The compound interacts with the active sites of proteins involved in various cellular pathways, modulating their activity. This includes inhibition of key kinases that play roles in cell proliferation and survival .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial effects of several quinazoline derivatives, including this compound. Results indicated significant inhibition against both bacterial and fungal strains, supporting its potential as a therapeutic agent .
  • Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting microtubule dynamics and signaling pathways associated with tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.